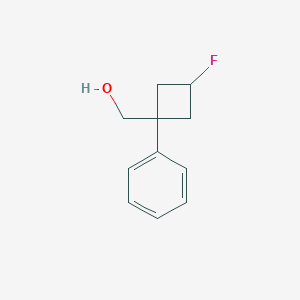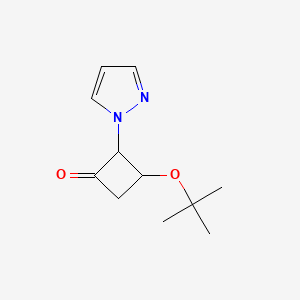
3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is a cyclobutane derivative that contains a pyrazole moiety, and its unique structure has made it a subject of interest for researchers in different fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one involves the reaction of tert-butyl 2-(1H-pyrazol-1-yl)cyclobutan-1-carboxylate with a suitable reagent to introduce the tert-butoxy group. The resulting intermediate is then subjected to a cyclization reaction to form the final product.
Starting Materials
tert-butyl 2-(1H-pyrazol-1-yl)cyclobutan-1-carboxylate, suitable reagent for introducing tert-butoxy group
Reaction
Step 1: tert-butyl 2-(1H-pyrazol-1-yl)cyclobutan-1-carboxylate is reacted with a suitable reagent (e.g. tert-butyl bromide) in the presence of a base (e.g. potassium carbonate) to introduce the tert-butoxy group. This results in the formation of an intermediate tert-butyl 2-(1H-pyrazol-1-yl)cyclobutan-1-yl tert-butoxycarbamate., Step 2: The intermediate is then subjected to a cyclization reaction using a suitable Lewis acid catalyst (e.g. boron trifluoride etherate) to form the final product, 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one.
Mecanismo De Acción
The mechanism of action of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to have a high binding affinity for certain proteins, which makes it a potential candidate for drug development.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one have been studied extensively in vitro and in vivo. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one in lab experiments is its unique structure, which allows for the synthesis of various derivatives that can be used to study the structure-activity relationship of this compound. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one. One of the areas that require further investigation is the mechanism of action of this compound, which can provide valuable insights into its potential use as a drug. Additionally, the synthesis of new derivatives of this compound can lead to the development of new drugs with improved efficacy and reduced side effects. Finally, the use of this compound in materials science and organic chemistry can lead to the development of new materials with unique properties.
Aplicaciones Científicas De Investigación
The unique structure of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one has made it a subject of interest for researchers in different fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, this compound has shown potential as a lead compound in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-pyrazol-1-ylcyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-9-7-8(14)10(9)13-6-4-5-12-13/h4-6,9-10H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWQIUMDPCIVHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

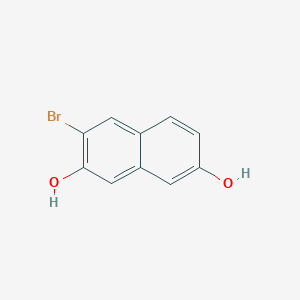
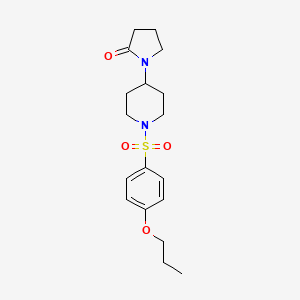
![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)
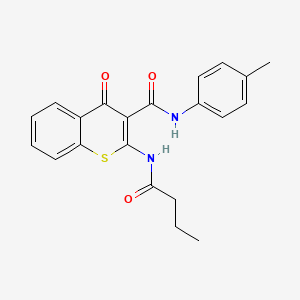
![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2389524.png)
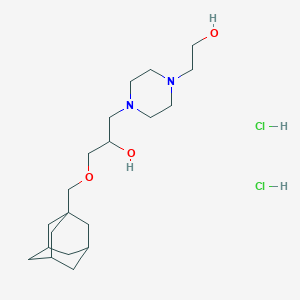
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)
![(Z)-ethyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2389528.png)
![11-Methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2389530.png)
![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2389533.png)
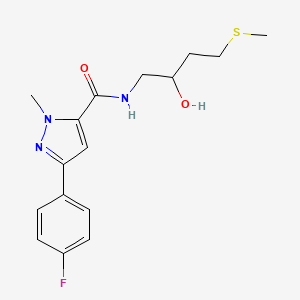
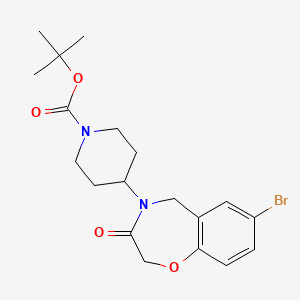
![1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]prop-2-en-1-one](/img/structure/B2389538.png)
